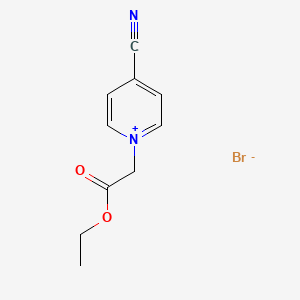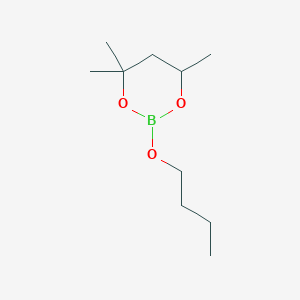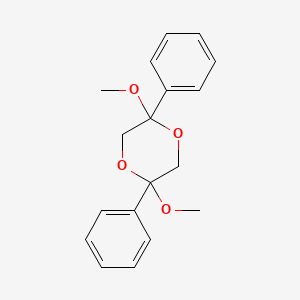
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.358 g/mol . It is a unique chemical structure that features two methoxy groups and two phenyl groups attached to a 1,4-dioxane ring. This compound is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane typically involves the reaction of 2,5-dimethoxybenzaldehyde with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation and cyclization to form the dioxane ring .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and as a precursor for specialized chemical products.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, making this an area of active research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethoxy-1,4-dioxane
- 2,5-Diphenyl-1,4-dioxane
- 2,5-Diethyl-3,4-diphenyl-cyclopenta-2,4-dienone
- 4-(2,5-Dimethoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
Uniqueness
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is unique due to its specific arrangement of methoxy and phenyl groups on the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .
Eigenschaften
CAS-Nummer |
1231-51-2 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2,5-dimethoxy-2,5-diphenyl-1,4-dioxane |
InChI |
InChI=1S/C18H20O4/c1-19-17(15-9-5-3-6-10-15)13-22-18(20-2,14-21-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
WWQNOCASWXDJGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(COC(CO1)(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


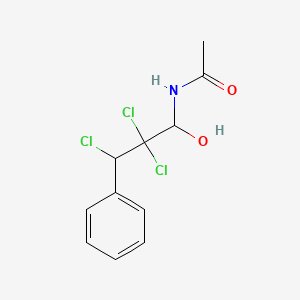
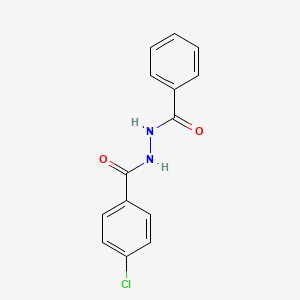
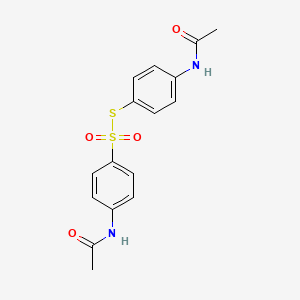
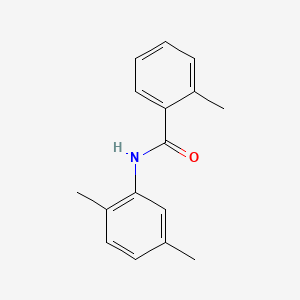
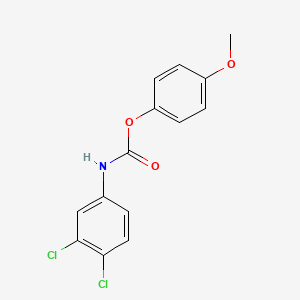
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
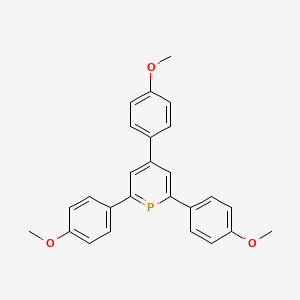
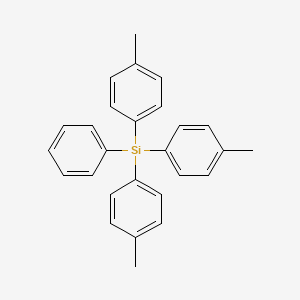
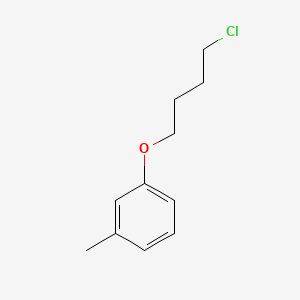
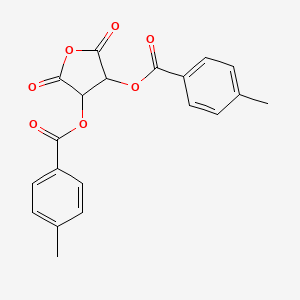
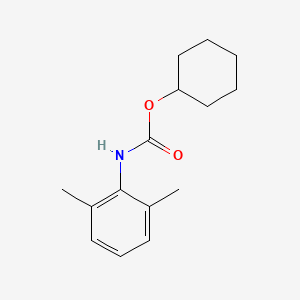
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
